N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347837
InChI: InChI=1S/C16H14ClN5OS/c17-11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)24-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23)
SMILES:
Molecular Formula: C16H14ClN5OS
Molecular Weight: 359.8 g/mol

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.:

Cat. No.: VC16347837

Molecular Formula: C16H14ClN5OS

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide -

Specification

Molecular Formula C16H14ClN5OS
Molecular Weight 359.8 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H14ClN5OS/c17-11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)24-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23)
Standard InChI Key YSYGQBGSNKVUFM-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)Cl)N4C=NN=N4

Introduction

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a tetrazole ring, a cyclopenta[b]thiophene core, and a carboxamide functional group, which collectively contribute to its reactivity and biological interactions.

Structural Features and Classification

  • Structural Components: The compound features a tetrazole ring, which is known for its stability and ability to participate in various chemical reactions. The cyclopenta[b]thiophene core provides a unique heterocyclic framework, while the carboxamide group enhances its solubility and potential for forming hydrogen bonds.

  • Classification: It is classified as a heterocyclic compound due to the presence of the tetrazole ring and as a carboxamide because of the amide functional group.

Synthesis

The synthesis of N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step synthetic routes starting from readily available precursors. Common reagents used include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) for amide bond formation, along with solvents such as dimethyl sulfoxide or tetrahydrofuran.

Biological Activity and Potential Applications

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is of interest in medicinal chemistry due to its potential biological activities. While specific biological targets and mechanisms of action are not detailed in the available literature, compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Chemical Reactivity

The compound can undergo various chemical reactions, typically carried out under controlled conditions to ensure selectivity and yield. These reactions may involve modifications to the tetrazole ring, the cyclopenta[b]thiophene core, or the carboxamide group.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on optimizing its synthesis and exploring its biological activities. Future studies may involve molecular docking to predict interactions with specific biological targets and in vitro assays to evaluate its efficacy as a therapeutic agent.

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